molecular formula C17H11ClF2N2O2 B6581690 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1209907-42-5

2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B6581690
CAS No.: 1209907-42-5
M. Wt: 348.7 g/mol
InChI Key: CYIDRUOUVCXJFG-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and fluoro groups, and an oxazole ring attached to a fluorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide lies in its combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c18-12-5-3-7-14(20)16(12)17(23)21-9-10-8-15(24-22-10)11-4-1-2-6-13(11)19/h1-8H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIDRUOUVCXJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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